Provitamin C

説明

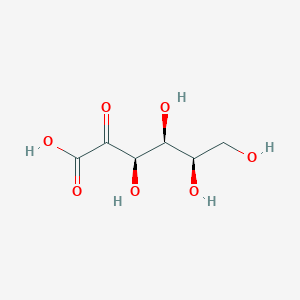

Structure

3D Structure

特性

IUPAC Name |

(3R,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)/t2-,3+,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUYCZFBVCCYFD-FLRLBIABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@H](C(=O)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36389-86-3 (mono-hydrochloride salt) | |

| Record name | Provitamin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016533485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID901313625 | |

| Record name | xylo-2-Hexulosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16533-48-5 | |

| Record name | xylo-2-Hexulosonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16533-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Provitamin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016533485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | xylo-2-Hexulosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Intracellular Conversion of Ascorbyl Esters to Ascorbic Acid

Introduction

Vitamin C, or L-ascorbic acid, is a vital water-soluble antioxidant essential for numerous physiological processes, including collagen synthesis and immune function. However, its inherent instability and hydrophilic nature limit its bioavailability and efficacy in various applications, from topical formulations to therapeutic delivery. To overcome these limitations, more stable, lipophilic derivatives known as ascorbyl esters have been developed. Ascorbyl palmitate, an ester of ascorbic acid and the fatty acid palmitic acid, is a prominent example.[1][2] While these esters offer enhanced stability and permeability, their biological activity is contingent upon their conversion back to the active ascorbic acid form within the cell. This guide provides a comprehensive technical overview of the mechanisms governing this intracellular conversion, intended for researchers, scientists, and professionals in drug development.

The Cellular Journey and Conversion of Ascorbyl Esters

The conversion of an ascorbyl ester to ascorbic acid is not a simple, one-step process. It involves the coordinated action of cellular uptake, intracellular trafficking, and enzymatic hydrolysis.

Cellular Uptake and Intracellular Trafficking

The lipophilic nature of ascorbyl esters, such as ascorbyl palmitate, allows them to readily partition into and diffuse across the lipid bilayer of the plasma membrane.[3] This passive diffusion is a key advantage over ascorbic acid, which requires specific transporters. Once inside the cytoplasm, the journey to the primary site of hydrolysis—the endoplasmic reticulum (ER)—is less defined but is thought to involve transport mechanisms for lipophilic molecules. This can include partitioning into intracellular lipid droplets or transport via lipid-binding proteins. While the precise trafficking pathway for ascorbyl esters has not been fully elucidated, it is established that other lipophilic molecules, like cholesterol, are transported to the ER through both vesicular transport and at membrane contact sites where lipid transfer proteins are concentrated.[4][5] It is plausible that ascorbyl esters utilize similar pathways to reach the ER lumen.

Enzymatic Hydrolysis: The Core Mechanism

The primary mechanism for the intracellular conversion of ascorbyl esters to ascorbic acid is enzymatic hydrolysis catalyzed by a class of enzymes known as carboxylesterases (CES).[6] These enzymes are serine hydrolases that catalyze the cleavage of ester bonds, releasing the parent alcohol (in this case, ascorbic acid) and a carboxylic acid (the fatty acid moiety).[6]

In humans, two major carboxylesterases, hCE1 and hCE2, are responsible for the metabolism of a wide range of ester-containing drugs and xenobiotics.[6] These enzymes are predominantly located within the lumen of the endoplasmic reticulum.[7]

-

Human Carboxylesterase 1 (hCE1): Abundantly expressed in the liver, hCE1 generally shows a preference for substrates with a large, bulky acyl group and a small alcohol group.[8][9]

-

Human Carboxylesterase 2 (hCE2): Primarily found in the small intestine and colon, hCE2 exhibits the opposite substrate preference, favoring substrates with a small acyl group and a large alcohol group.[8][9]

Given that ascorbyl palmitate possesses a large acyl group (palmitate) and a relatively large alcohol group (ascorbic acid), its hydrolysis can likely be catalyzed by both enzymes, though the efficiency may vary. The specific kinetic parameters (Km and Vmax) for the hydrolysis of ascorbyl palmitate by purified hCE1 and hCE2 have not been extensively reported in the literature. However, based on their known substrate specificities, it is hypothesized that hCE1 would be a significant contributor to this conversion in hepatic cells.

| Enzyme | Primary Location | Substrate Preference |

| hCE1 | Liver (ER Lumen) | Large acyl group, small alcohol group |

| hCE2 | Intestine (ER Lumen) | Small acyl group, large alcohol group |

For ascorbyl esters that are also phosphorylated, such as trisodium ascorbyl 6-palmitate 2-phosphate, the conversion process involves an additional step of dephosphorylation by cellular phosphatases, which are ubiquitous within the cell.[10]

Non-Enzymatic Hydrolysis

The spontaneous, non-enzymatic hydrolysis of the ester bond in ascorbyl palmitate can also occur. However, at a physiological pH of 7.4 and a temperature of 37°C, this reaction is exceedingly slow. The estimated half-life for the base-catalyzed hydrolysis of ascorbyl palmitate at pH 7 is approximately 7.7 years, indicating that non-enzymatic conversion is negligible compared to the rapid, enzyme-catalyzed reaction within the cell.

Visualizing the Conversion Pathway

The following diagram illustrates the proposed intracellular pathway for the conversion of ascorbyl palmitate to ascorbic acid.

Protocol 1: Quantification of Intracellular Ascorbyl Palmitate and Ascorbic Acid via HPLC

This protocol provides a method for the simultaneous quantification of ascorbyl palmitate and ascorbic acid in cell lysates using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

Cultured cells

-

Ascorbyl palmitate

-

Phosphate-buffered saline (PBS), ice-cold

-

Acetonitrile, HPLC grade

-

Methanol, HPLC grade

-

Water, HPLC grade

-

Phosphoric acid

-

Metaphosphoric acid (MPA)

-

Cell scraper

-

Centrifuge tubes

-

Homogenizer or sonicator

-

HPLC system with UV detector

-

C18 reverse-phase HPLC column

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with the desired concentration of ascorbyl palmitate for various time points.

-

Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Harvest the cells using a cell scraper in a minimal volume of ice-cold PBS.

-

Cell Lysis and Extraction:

-

Centrifuge the cell suspension to pellet the cells.

-

Resuspend the cell pellet in an extraction solution (e.g., acetonitrile containing 5% metaphosphoric acid to stabilize ascorbic acid). [6] * Lyse the cells by sonication or homogenization on ice.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

-

HPLC Analysis:

-

Transfer the supernatant to an HPLC vial.

-

Inject the sample onto the C18 column.

-

Use a mobile phase gradient of acetonitrile and an aqueous buffer (e.g., 0.1% phosphoric acid in water) to separate the analytes.

-

Detect ascorbyl palmitate and ascorbic acid using a UV detector at their respective maximum absorbance wavelengths (e.g., ~245 nm for ascorbic acid and ~261 nm for ascorbyl palmitate). [1]5. Quantification: Create standard curves for both ascorbyl palmitate and ascorbic acid of known concentrations to quantify the amounts in the cell samples.

-

Protocol 2: Subcellular Fractionation for Microsome Isolation

This protocol describes the isolation of the microsomal fraction (containing the ER) from cultured cells to determine the subcellular location of ascorbyl ester hydrolysis.

Materials:

-

Cultured cells

-

Homogenization buffer (e.g., 0.25 M sucrose, 10 mM HEPES, pH 7.4, 1 mM EDTA)

-

Dounce homogenizer

-

Ultracentrifuge and appropriate rotors

-

Centrifuge tubes

Procedure:

-

Cell Harvesting: Harvest cells as described in Protocol 1.

-

Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer. Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle until ~80-90% of cells are lysed (monitor by microscopy).

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and intact cells.

-

Carefully collect the supernatant and centrifuge at a medium speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet mitochondria.

-

Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) for 60 minutes at 4°C in an ultracentrifuge to pellet the microsomal fraction.

-

-

Microsome Resuspension: Discard the supernatant (cytosolic fraction) and resuspend the microsomal pellet in a suitable buffer for subsequent esterase activity assays or HPLC analysis.

Protocol 3: Spectrophotometric Assay for Carboxylesterase Activity

This protocol provides a general method to measure esterase activity in cell lysates or subcellular fractions using a chromogenic substrate. While p-nitrophenyl esters are commonly used, this can be adapted for ascorbyl palmitate by coupling the release of ascorbic acid to a colorimetric reaction.

Materials:

-

Cell lysate or microsomal fraction

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

-

Ascorbyl palmitate stock solution (dissolved in a suitable organic solvent like DMSO)

-

Reagents for ascorbic acid detection (e.g., 2,6-dichloroindophenol)

-

Spectrophotometer

Procedure:

-

Reaction Setup: In a microplate well or cuvette, add the assay buffer and the cell lysate/microsomal fraction.

-

Substrate Addition: Initiate the reaction by adding the ascorbyl palmitate stock solution.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Detection of Ascorbic Acid: At various time points, stop the reaction (e.g., by adding a strong acid) and measure the amount of ascorbic acid produced using a colorimetric method, such as the reduction of 2,6-dichloroindophenol, which results in a measurable decrease in absorbance at a specific wavelength.

-

Calculation of Activity: Calculate the rate of ascorbic acid production to determine the esterase activity. One unit of activity can be defined as the amount of enzyme that produces 1 µmol of ascorbic acid per minute under the specified conditions.

Data Interpretation and Experimental Considerations

-

Controls are Crucial: When performing these experiments, it is essential to include appropriate controls. These include cells not treated with the ascorbyl ester, reactions without enzyme (cell lysate), and a time-course analysis to ensure the reaction is in the linear range.

-

Substrate Solubility: Ascorbyl esters are lipophilic and may have limited solubility in aqueous buffers. It is important to use a suitable co-solvent (e.g., DMSO) to prepare the stock solution and ensure it does not inhibit enzyme activity at the final concentration.

-

Enzyme Kinetics: To determine the kinetic parameters (Km and Vmax) of carboxylesterases for an ascorbyl ester, the assay should be performed with varying substrate concentrations, and the data should be fitted to the Michaelis-Menten equation.

-

Validation of Subcellular Fractions: The purity of the isolated subcellular fractions should be confirmed by Western blotting for marker proteins specific to each compartment (e.g., calnexin for the ER, COX IV for mitochondria, and GAPDH for the cytosol).

Conclusion

The intracellular conversion of ascorbyl esters to ascorbic acid is a critical step for their biological activity. This process is predominantly mediated by carboxylesterases located in the endoplasmic reticulum. Understanding the mechanisms of this conversion and having robust experimental protocols to quantify it are essential for the rational design and development of novel ascorbyl ester-based therapeutics and formulations. This guide provides a foundational framework for researchers to delve into this important area of study.

References

- U.S. National Library of Medicine.

- U.S. National Library of Medicine.

- U.S. National Library of Medicine. Cholesterol Transport to the Endoplasmic Reticulum. PubMed Central.

- U.S. National Library of Medicine. Cellular uptake and elimination of lipophilic drug delivered by nanocarriers. PubMed.

- Taylor & Francis Online. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane.

- MDPI. The Transporter-Mediated Cellular Uptake and Efflux of Pharmaceutical Drugs and Biotechnology Products: How and Why Phospholipid Bilayer Transport Is Negligible in Real Biomembranes.

- U.S. National Library of Medicine.

- U.S. National Library of Medicine. Substrate specificity of carboxylesterase isozymes and their contribution to hydrolase activity in human liver and small intestine. PubMed.

- Food and Agriculture Organization of the United Nations.

- Research Journal of Pharmacy and Technology. UV Spectrophotometric Method Development and Validation for the Determination of Ascorbyl Palmitate in Bulk and its Pharmaceutical Dosage Form.

- U.S. National Library of Medicine. The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. PubMed Central.

- U.S. National Library of Medicine. Intracellular Cholesterol Trafficking. PubMed Central.

- U.S. National Library of Medicine. The hydroxyl free radical reactions of ascorbyl palmitate as measured in various in vitro models. PubMed.

- Semantic Scholar.

- MDPI.

- Royal Society of Chemistry. Measuring human carboxylesterase 2 activity in pancreatic cancer patient-derived xenografts using a ratiometric fluorescent chemosensor. Chemical Science.

- U.S. National Library of Medicine. A New Approach for Increasing Ascorbyl Palmitate Stability by Addition of Non-irritant Co-antioxidant.

- U.S. National Library of Medicine. Biochemical and molecular analysis of carboxylesterase-mediated hydrolysis of cocaine and heroin. PubMed Central.

- U.S. National Library of Medicine. A spectrophotometric assay for measuring acetyl-coenzyme A carboxylase. PubMed.

- U.S. National Library of Medicine. The hydroxyl free radical reactions of ascorbyl palmitate as measured in various in vitro models.

- Taylor & Francis Online. Carboxylesterase 1 – Knowledge and References.

- ResearchGate. (PDF)

- BOC Sciences.

- ResearchGate. Subcellular fractionation procedure and its parameters subjected to a...

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Ascorbyl palmitate synthesis in an organic solvent system using a Celite-immobilized commercial lipase (Lipolase 100L) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cholesterol Transport to the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cellular uptake and elimination of lipophilic drug delivered by nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human carboxylesterase isozymes: catalytic properties and rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Substrate specificity of carboxylesterase isozymes and their contribution to hydrolase activity in human liver and small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Topical Application of Trisodium Ascorbyl 6-Palmitate 2-Phosphate Actively Supplies Ascorbate to Skin Cells in an Ascorbate Transporter-Independent Manner | MDPI [mdpi.com]

- 10. Ascorbyl Palmitate | C22H38O7 | CID 54680660 - PubChem [pubchem.ncbi.nlm.nih.gov]

biological transport and uptake pathways of stabilized vitamin C derivatives

An In-depth Technical Guide: Biological Transport and Uptake Pathways of Stabilized Vitamin C Derivatives

Abstract

L-Ascorbic Acid (Vitamin C) is a cornerstone of biological antioxidant defense and an essential cofactor for various enzymatic reactions, including collagen synthesis.[1][2] However, its inherent instability in aqueous solutions and susceptibility to oxidation severely limit its therapeutic and cosmetic applications.[3][4] To overcome these limitations, a range of stabilized Vitamin C derivatives have been synthesized. These derivatives, acting as prodrugs, are designed to resist degradation and release the active L-Ascorbic Acid upon penetration into biological tissues. This technical guide provides a comprehensive analysis of the transport and uptake pathways governing the bioavailability of these derivatives. We will explore the molecular mechanisms of cellular entry, the enzymatic conversion processes required for activation, and the experimental methodologies used to elucidate these pathways, offering a foundational resource for researchers, scientists, and drug development professionals.

The Foundational Challenge: L-Ascorbic Acid's Instability

L-Ascorbic Acid (L-AA) is a hydrophilic molecule whose biological efficacy is intrinsically linked to its chemical structure, particularly the enediol system.[2][5] This structure, while responsible for its potent antioxidant activity, is also the site of its instability. Exposure to oxygen, light, and heat leads to rapid oxidation, first to the dehydroascorbic acid (DHA) radical and subsequently to inactive compounds, rendering it ineffective.[3][4] This chemical fragility necessitates the use of stabilized derivatives that protect the vulnerable enediol group until the molecule reaches its target site within the tissue.

Native Cellular Vitamin C Transport: The SVCT and GLUT Systems

To understand the fate of stabilized derivatives, one must first grasp how cells handle Vitamin C in its native forms. Mammalian cells have evolved two distinct transporter families for this purpose.[1][6][7]

-

Sodium-Dependent Vitamin C Transporters (SVCTs): These are the primary active transporters for the reduced form, L-Ascorbic Acid.[6][8] Two isoforms, SVCT1 and SVCT2, co-transport sodium ions and ascorbate in a 2:1 ratio, moving L-AA into the cell against its concentration gradient.[7][8] SVCT1 is a high-capacity, low-affinity transporter predominantly found in epithelial tissues like the intestine and kidney, governing whole-body homeostasis.[6][8] SVCT2 is a high-affinity, low-capacity transporter widely expressed in metabolically active tissues, including the brain and skin, responsible for delivering Vitamin C to cells for protection against oxidative stress.[6][8][9]

-

Glucose Transporters (GLUTs): These transporters, primarily GLUT1, GLUT3, and GLUT4, are responsible for the facilitated diffusion of the oxidized form of Vitamin C, dehydroascorbic acid (DHA).[1][8][9] Because DHA is structurally similar to glucose, it competes for uptake via these transporters.[2][7] Once inside the cell, DHA is rapidly reduced back to L-AA by enzymes and antioxidants like glutathione, trapping it intracellularly and replenishing the active Vitamin C pool.[1][9][10]

This dual-pathway system ensures that cells can accumulate the high concentrations of L-AA necessary for their protective functions.[1][11] The ultimate goal of a stabilized derivative is to be converted back into L-AA, which can then be utilized by the cell or, if the conversion is extracellular, be taken up by the SVCTs.

Classification and Bio-Activation Pathways of Stabilized Derivatives

Stabilized Vitamin C derivatives can be broadly categorized by the chemical modification used to protect the L-AA molecule. This modification dictates the derivative's solubility, stability, and, critically, its pathway of absorption and activation.

Water-Soluble (Hydrophilic) Derivatives

These derivatives are typically modified with phosphate or glucose moieties, enhancing their stability in aqueous formulations. Their hydrophilic nature generally precludes efficient passive diffusion across the lipid-rich stratum corneum and cell membranes.

-

Ascorbyl Phosphates (Magnesium Ascorbyl Phosphate - MAP; Sodium Ascorbyl Phosphate - SAP):

-

Mechanism: These are salts of ascorbyl-2-phosphate, where a phosphate group protects the reactive C2 hydroxyl group.[4][12] This modification makes them highly stable, even at neutral pH.[12][13]

-

Transport & Activation: Due to their charged, hydrophilic structure, their direct penetration is limited.[13] Upon topical application, they are believed to be hydrolyzed by endogenous phosphatase enzymes in the skin, which cleave the phosphate group to release active L-AA.[13][14][15] The liberated L-AA is then available for uptake by keratinocytes via the SVCT2 transporter.

-

-

Ascorbyl Glucoside (AA-2G):

-

Mechanism: In this derivative, a glucose molecule is attached to the C2 hydroxyl group of L-AA.[13][16] This bond is highly stable against oxidation.[13]

-

Transport & Activation: Ascorbyl Glucoside is hydrolyzed by the enzyme α-glucosidase, which is present on the cell membranes of keratinocytes.[16][17] This enzymatic action releases L-AA directly at the cell surface, where it can be efficiently transported into the cell by SVCTs.

-

Caption: Uptake of a water-soluble derivative (Ascorbyl Glucoside).

Oil-Soluble (Lipophilic) Derivatives

These derivatives are esterified with fatty acids, making them highly compatible with the lipid components of the skin and cell membranes.

-

Ascorbyl Tetraisopalmitate (VC-IP / THDA):

-

Mechanism: This is a tetra-ester of ascorbic acid and isopalmitic acid.[18] Its large, lipophilic structure provides exceptional stability and allows it to readily mix with lipids.[13][18]

-

Transport & Activation: Owing to its high lipophilicity, Ascorbyl Tetraisopalmitate exhibits enhanced penetration through the stratum corneum via passive diffusion.[13][19] It can permeate deep into the epidermis and dermis.[18][19] Once inside the cell, it is converted to free L-AA by intracellular enzymes called esterases that cleave the fatty acid chains.[13] Studies suggest this derivative can remain in the skin cells significantly longer than L-AA, creating a reservoir of Vitamin C activity.[3][20]

-

-

Ascorbyl Palmitate (AA-Pal):

-

Mechanism: An ester formed from ascorbic acid and palmitic acid. While more stable than L-AA, it is less stable than the phosphate or tetraisopalmitate derivatives.[4]

-

Transport & Activation: As a lipophilic molecule, it penetrates the skin, where it is subsequently hydrolyzed by intracellular esterases to yield L-AA and palmitic acid.[21]

-

Sources

- 1. Vitamin C - Wikipedia [en.wikipedia.org]

- 2. Therapeutic Perspective of Vitamin C and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. skinician.com [skinician.com]

- 4. EP1620419A2 - Stabilized derivatives of ascorbic acid - Google Patents [patents.google.com]

- 5. The Pharmacokinetics of Vitamin C - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dimeric transport mechanism of human vitamin C transporter SVCT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis of vitamin C recognition and transport by mammalian SVCT1 transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vitamin C Transporters, Recycling and the Bystander Effect in the Nervous System: SVCT2 versus Gluts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Vitamin C transport and its role in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. brieflands.com [brieflands.com]

- 14. paulaschoice-eu.com [paulaschoice-eu.com]

- 15. halecosmeceuticals.com [halecosmeceuticals.com]

- 16. exponentbeauty.com [exponentbeauty.com]

- 17. researchgate.net [researchgate.net]

- 18. specialchem.com [specialchem.com]

- 19. stratiaskin.com [stratiaskin.com]

- 20. ascorbyl tetraisopalmitate: my topical vitamin C of choice - sk.in - skin ingredients [skiningredients.com]

- 21. The Lipophilic Vitamin C Derivative, 6-O-Palmitoylascorbate Protects Human Keratinocytes and 3D-Human Skin Equivalents Against X-Ray-Induced Oxidative Stress and Apoptosis More Markedly Than L-Ascorbic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Vitamin C's Potential: A Technical Guide to the In Vitro Enzymatic Hydrolysis of Magnesium Ascorbyl Phosphate

An In-Depth Technical Guide

Executive Summary

L-Ascorbic Acid (Vitamin C) is a cornerstone of dermatological and cosmetic science, celebrated for its potent antioxidant and collagen-synthesis properties.[1][2] However, its inherent instability in aqueous formulations presents a significant challenge for product development. Magnesium Ascorbyl Phosphate (MAP), a phosphate ester derivative of ascorbic acid, offers a highly stable and effective solution.[3][4][5] MAP functions as a prodrug; its efficacy is entirely dependent on its bio-conversion into active L-Ascorbic Acid within the skin.[1][6] This conversion is catalyzed by endogenous skin enzymes, primarily phosphatases.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for studying the enzymatic hydrolysis of MAP in vitro. We will delve into the core enzymatic principles, present validated experimental models, provide detailed step-by-step protocols for hydrolysis assays, and outline robust analytical methods for quantification. The focus is on providing not just the methodology, but the scientific rationale behind each experimental choice, ensuring a self-validating and reproducible approach to assessing the bio-availability and efficacy of MAP in topical formulations.

Chapter 1: The Prodrug Principle: Understanding Magnesium Ascorbyl Phosphate (MAP)

The L-Ascorbic Acid Conundrum: Potency vs. Stability

L-Ascorbic Acid is notoriously susceptible to degradation upon exposure to light, oxygen, and changes in pH, leading to discoloration and a rapid loss of biological activity in cosmetic and pharmaceutical preparations.[1][3] This instability compromises product shelf-life and reduces the effective dose delivered to the target tissue.

MAP: A Strategically Stabilized Derivative

Magnesium Ascorbyl Phosphate (MAP; L-ascorbic acid 3-phosphate magnesium salt) is a water-soluble, light-stable, and oxygen-stable derivative of Vitamin C.[1][3] The esterification of the phosphate group at the C-2 or C-3 position of the ascorbic acid molecule protects the unstable enediol system from oxidation.[4][7] This structural modification renders MAP exceptionally stable in formulations with a neutral pH (typically 6.0-7.0), making it a superior candidate for aqueous-based serums, lotions, and creams.[1][3][8]

The Crucial Step: Bio-conversion via Enzymatic Hydrolysis

The therapeutic value of MAP is unlocked only upon its conversion back to L-Ascorbic Acid. This process is not spontaneous; it is an enzymatic reaction that occurs after topical application. Within the skin's cellular matrix, endogenous enzymes known as phosphatases recognize the phosphate ester bond.[1][6] They catalyze the hydrolysis of this bond, cleaving the phosphate group and releasing the active L-Ascorbic Acid molecule directly into the skin cells.[6] This enzymatic release mechanism ensures a sustained and controlled delivery of Vitamin C, maximizing its therapeutic window.[6]

Chapter 2: The Enzymatic Engine: Phosphatases and Reaction Kinetics

The Catalysts: Skin-Resident Phosphatases

The primary enzymes responsible for MAP hydrolysis are non-specific phosphatases, which are abundant in human skin. These fall into two main categories based on their optimal pH:

-

Acid Phosphatases (AP): Present in the epidermis and function optimally in the acidic environment of the stratum corneum.[1]

-

Alkaline Phosphatases (ALP): Found in various skin cells and are highly active in neutral to alkaline conditions.[9][10][11]

For in vitro modeling, commercially available phosphatases, such as calf intestinal alkaline phosphatase, serve as reliable and well-characterized surrogates for these endogenous enzymes.

The Hydrolysis Reaction Mechanism

The enzymatic hydrolysis of MAP is a classic phosphomonoesterase reaction. The phosphatase enzyme facilitates the nucleophilic attack of a water molecule on the phosphorus atom of the phosphate group, leading to the cleavage of the P-O bond and the release of L-ascorbic acid and magnesium phosphate.

Caption: Enzymatic conversion of MAP to L-Ascorbic Acid.

Understanding Reaction Kinetics

The efficiency of MAP conversion can be described using Michaelis-Menten kinetics.[12] Two key parameters define the reaction:

-

Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate (MAP).

-

Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate.

Studying these parameters in vitro allows for the quantitative comparison of hydrolysis rates between different formulations or under varying conditions. Factors that significantly influence these kinetics include pH, temperature, and the presence of competitive inhibitors like free inorganic phosphate, which is a product of the reaction itself.[13][14]

Chapter 3: In Vitro Models for Assessing MAP Bio-conversion

The rationale for using in vitro models is to gain predictive insights into a formulation's performance ethically and efficiently, reducing the reliance on animal testing.[15][16][17]

Model 1: Cell-Free Enzymatic Systems

This is the most straightforward model, involving the incubation of MAP with a purified phosphatase enzyme in a buffered solution.

-

Advantages: Highly controlled, reproducible, low cost, and ideal for rapid screening of enzyme kinetics and the impact of individual formulation excipients on the hydrolysis rate.

-

Limitations: Lacks the complexity and barrier function of the skin, so it cannot predict percutaneous absorption.

Model 2: Reconstructed Human Epidermis (RHE) Models

RHE models are three-dimensional cultures of human-derived keratinocytes that form a multi-layered, differentiated epidermis structurally similar to human skin.[15][18]

-

Advantages: Provides a biologically relevant system with endogenous enzymes and a functional stratum corneum barrier. It allows for the simultaneous assessment of skin penetration and metabolic conversion.[17][19]

-

Limitations: Higher cost and more complex culture requirements compared to cell-free systems.

Chapter 4: Experimental Protocols for In Vitro Hydrolysis

The following protocols provide a validated framework for quantifying MAP hydrolysis. All analytical quantification should be performed using a validated stability-indicating method, such as HPLC (see Chapter 5).

Caption: General experimental workflow for MAP hydrolysis studies.

Protocol 4.1: Cell-Free Alkaline Phosphatase Assay

-

Objective: To determine the kinetic profile of MAP hydrolysis by a purified enzyme.

-

Materials:

-

Magnesium Ascorbyl Phosphate (MAP)

-

Alkaline Phosphatase (e.g., from calf intestine, ~1 U/mL final concentration)

-

Tris-HCl Buffer (100 mM, pH 7.5)

-

Reaction Stop Solution (e.g., 1 M Phosphoric Acid)

-

Thermostatic water bath or incubator (37°C)

-

-

Methodology:

-

Preparation: Prepare a stock solution of MAP (e.g., 10 mM) in Tris-HCl buffer. Prepare working solutions of the enzyme immediately before use.[20]

-

Reaction Setup: In separate microcentrifuge tubes, pipette 980 µL of the MAP solution. Place tubes in the 37°C incubator to equilibrate for 10 minutes.

-

Initiation: To initiate the reaction, add 20 µL of the alkaline phosphatase solution to each tube at staggered intervals (e.g., every 30 seconds). This is your t=0.

-

Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), stop the reaction in one tube by adding 100 µL of the Stop Solution. Mix immediately. The "0-minute" sample is created by adding the stop solution before the enzyme.

-

Sample Processing: Centrifuge the stopped reaction tubes to pellet the denatured enzyme. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Analysis: Analyze the samples by HPLC to quantify the concentrations of remaining MAP and newly formed L-Ascorbic Acid.

-

Protocol 4.2: MAP Conversion in a Reconstructed Human Epidermis (RHE) Model

-

Objective: To assess the combined penetration and hydrolysis of MAP in a skin-like environment.

-

Materials:

-

Commercially available RHE tissue inserts in 6-well plates.

-

Assay medium provided by the RHE manufacturer.

-

MAP-containing test formulation (e.g., a serum or cream).

-

Phosphate-Buffered Saline (PBS) for washing.

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors).

-

Cell scraper and sonicator.

-

-

Methodology:

-

Model Equilibration: Culture the RHE tissues according to the manufacturer's protocol until they are ready for topical application.

-

Dosing: Apply a precise amount of the MAP formulation (e.g., 10-20 mg) evenly onto the surface of the RHE tissue.

-

Incubation: Place the plates in a 37°C, 5% CO₂ incubator.

-

Time-Course Sampling: At designated time points (e.g., 2, 4, 8, 24 hours):

-

Receptor Fluid: Collect the entire volume of assay medium from beneath the tissue insert. This contains compounds that have fully permeated the epidermis. Replace with fresh, pre-warmed medium.

-

Tissue Harvest: For the final time point, wash the surface of the tissue with PBS to remove unabsorbed formulation. Remove the tissue from its insert, place it in a tube with Lysis Buffer, and homogenize using a sonicator.

-

-

Sample Processing:

-

Receptor Fluid: Filter directly into an HPLC vial.

-

Tissue Lysate: Centrifuge the homogenate at high speed to pellet cellular debris. Filter the supernatant into an HPLC vial.

-

-

Analysis: Analyze both receptor fluid and tissue lysate samples by HPLC for MAP and L-Ascorbic Acid. This allows for the determination of both the permeated amount and the amount converted and retained within the tissue.

-

Chapter 5: Analytical Quantification of MAP and Ascorbic Acid

Accurate quantification is paramount. The chosen analytical method must be able to resolve the parent prodrug (MAP) from its active metabolite (L-Ascorbic Acid).

Primary Method: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the gold standard for this analysis due to its specificity, sensitivity, and ability to perform simultaneous quantification.[21][22][23][24]

| Parameter | Typical Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | Provides excellent retention and separation for polar to moderately polar analytes like MAP and Ascorbic Acid.[21] |

| Mobile Phase | Isocratic or Gradient elution with an aqueous buffer and an organic modifier. | A common mobile phase is a mixture of 0.02-0.05 M Potassium Dihydrogen Phosphate (KH₂PO₄) buffer (pH adjusted to 2.5-3.0) and Methanol.[21][23] The acidic pH improves peak shape and retention on the C18 column. |

| Flow Rate | 0.8 - 1.2 mL/min | Standard flow rate for analytical scale columns, providing good separation efficiency and reasonable run times. |

| Detection | UV Spectrophotometer | Wavelengths between 240 nm and 280 nm are effective for detecting both MAP and Ascorbic Acid.[21][22][23] A diode array detector (DAD) can be used to confirm peak purity. |

| Column Temp | 25 - 30 °C | Maintained temperature ensures reproducible retention times. |

Secondary/Screening Methods

While less specific than HPLC, these methods can be useful for high-throughput screening or when HPLC is unavailable.

-

Phosphate Quantification: Assays like the Malachite Green assay can be used to measure the amount of inorganic phosphate released during the hydrolysis reaction.[12][25] This provides an indirect measure of MAP conversion.

-

Chromogenic Assays: A specific method has been reported where a chromogenic reaction between MAP and ferric chloride generates a color that is lost upon hydrolysis.[26] This change can be measured spectrophotometrically to quantify the disappearance of the substrate.

Chapter 6: Data Interpretation and Troubleshooting

Calculating Conversion Rates

The primary output of these experiments is the concentration of L-Ascorbic Acid (LAA) and MAP at each time point. The percentage of conversion can be calculated as:

% Conversion = ([LAA] / ([LAA] + [MAP])) * 100

Plotting % Conversion against time provides the hydrolysis profile of the formulation.

Data Presentation

Quantitative results should be summarized in clear, well-structured tables for easy comparison.

Table 1: Example Data from a Cell-Free Hydrolysis Assay

| Time (minutes) | [MAP] (µM) | [L-Ascorbic Acid] (µM) | % Conversion |

| 0 | 1000.0 | 0.0 | 0.0% |

| 30 | 850.5 | 149.5 | 15.0% |

| 60 | 710.2 | 289.8 | 29.0% |

| 120 | 485.1 | 514.9 | 51.5% |

| 240 | 198.7 | 801.3 | 80.1% |

Common Pitfalls and Troubleshooting

-

Issue: High variability between replicates.

-

Cause: Inconsistent pipetting of enzyme/formulation; temperature fluctuations.

-

Solution: Use calibrated pipettes; ensure proper temperature equilibration before initiating the reaction.

-

-

Issue: Apparent conversion in "0-minute" or no-enzyme controls.

-

Cause: Non-enzymatic degradation of MAP or L-Ascorbic Acid; contamination of reagents.

-

Solution: Ensure the pH of the formulation and buffers is within the stability range for MAP (~6-7). Use fresh, high-purity reagents. The stability of ascorbic acid itself in the analytical samples should be confirmed.[27]

-

-

Issue: Poor peak shape or resolution in HPLC.

-

Cause: Incorrect mobile phase pH; column degradation.

-

Solution: Verify the pH of the mobile phase is acidic (2.5-3.0). Use a guard column and ensure the column has not exceeded its usable lifetime.

-

Conclusion

The in vitro enzymatic hydrolysis of Magnesium Ascorbyl Phosphate is a critical process to understand and quantify during the development of effective topical products. By employing the robust models and detailed protocols outlined in this guide—from controlled cell-free systems to biologically relevant RHE models—researchers can gain invaluable, data-driven insights. A thorough characterization of MAP's conversion to its active L-Ascorbic Acid form allows for the rational design of formulations that maximize stability, bioavailability, and ultimately, clinical efficacy. This rigorous, science-led approach ensures that the full potential of this powerful Vitamin C derivative is delivered from the formulation to the skin.

References

- Vertex AI Search. (2025).

- MDPI. (n.d.). In Vitro Skin Models as Non-Animal Methods for Dermal Drug Development and Safety Assessment.

- NIH National Center for Biotechnology Information. (n.d.). Skin models for the testing of transdermal drugs.

- Taylor & Francis eBooks. (2021).

- ResearchGate. (2015).

- ResearchGate. (n.d.). In Vitro Skin Models as Non-Animal Methods for Dermal Drug Development and Safety Assessment.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Lotioncrafter. (n.d.).

- ResearchGate. (n.d.).

- PubMed. (n.d.).

- PubMed. (2021). Rapid identification of magnesium ascorbyl phosphate utilizing phosphatase through a chromogenic change-coupled activity assay.

- PubMed. (n.d.). Stability of vitamin C derivatives in topical formulations containing lipoic acid, vitamins A and E.

- PubMed. (1998). Simultaneous HPLC determination of multiple components in a commercial cosmetic cream.

- UL Prospector. (n.d.).

- Journal of Food and Drug Analysis. (n.d.). Simultaneous determination of magnesium ascorbyl phosphate, ascorbyl glucoside, kojic acid, arbutin and hydroquinone in skin whitening cosmetics by HPLC.

- ResearchGate. (n.d.). Simultaneous determination of magnesium ascorbyl phosphate, ascorbyl glucoside, kojic acid, arbutin and hydroquinone in skin whitening cosmetics by HPLC.

- NIH National Center for Biotechnology Information. (n.d.).

- ResearchGate. (n.d.).

- NIH National Center for Biotechnology Information. (n.d.).

- The Royal Society of Chemistry. (2014). Protocol for enzyme assays.

- Google Patents. (n.d.).

- University of San Diego. (n.d.). Enzyme Assay Protocol.

- Google Patents. (n.d.).

- MDPI. (2020). Controlling the Kinetics of an Enzymatic Reaction through Enzyme or Substrate Confinement into Lipid Mesophases with Tunable Structural Parameters.

- DigitalCommons@ONU. (2022).

- NIH National Center for Biotechnology Information. (n.d.). Emerging potential approaches in alkaline phosphatase (ALP)

- Frontiers. (n.d.). Role of Vitamin C in Skin Diseases.

Sources

- 1. Magnesium Ascorbyl Phosphate | Cosmetic Ingredients Guide [ci.guide]

- 2. Frontiers | Role of Vitamin C in Skin Diseases [frontiersin.org]

- 3. lotioncrafter.com [lotioncrafter.com]

- 4. researchgate.net [researchgate.net]

- 5. Stability of vitamin C derivatives in topical formulations containing lipoic acid, vitamins A and E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. CN103665040A - Preparation method of vitamin C magnesium ascorbyl phosphate - Google Patents [patents.google.com]

- 8. ulprospector.com [ulprospector.com]

- 9. The relationship between the optical properties and the kinetic behaviour of ascorbate-inhibited alkaline phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. KR100532573B1 - Process for preparation of Magnesium L-ascorbyl-2-phosphate - Google Patents [patents.google.com]

- 11. Emerging potential approaches in alkaline phosphatase (ALP) activatable cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. digitalcommons.onu.edu [digitalcommons.onu.edu]

- 15. mdpi.com [mdpi.com]

- 16. taylorfrancis.com [taylorfrancis.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Skin models for the testing of transdermal drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. rsc.org [rsc.org]

- 21. [Determination of the contents of vitamin C and its derivatives in cosmetics by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Simultaneous HPLC determination of multiple components in a commercial cosmetic cream - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. jfda-online.com [jfda-online.com]

- 24. researchgate.net [researchgate.net]

- 25. home.sandiego.edu [home.sandiego.edu]

- 26. Rapid identification of magnesium ascorbyl phosphate utilizing phosphatase through a chromogenic change-coupled activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. First-Order Derivative Spectrophotometry for Simultaneous Determination of Vitamin C and Nicotinamide: Application in Quantitative Analysis of Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]

Beyond Vitamin C: A Guide to the Synthesis and Characterization of Novel Ascorbic Acid Precursors for Enhanced Stability and Delivery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Ascorbic Acid Paradox and the Pro-Drug Solution

L-ascorbic acid (Vitamin C) is a cornerstone of biological antioxidant defense, a vital cofactor in numerous enzymatic reactions, including collagen synthesis, and a molecule of immense interest in pharmaceutical and cosmetic applications.[1][2][3] However, its utility is hampered by a significant paradox: the very chemical structure that grants its potent antioxidant activity—the ene-diol moiety—also renders it notoriously unstable.[4][5] Ascorbic acid is highly susceptible to degradation by oxidation, a process accelerated by exposure to oxygen, elevated pH, temperature, and metal ions.[6][7][8] This instability presents a formidable challenge for formulation scientists, limiting shelf-life and compromising bioavailability.

To circumvent these limitations, the strategic design of ascorbic acid precursors, or prodrugs, has become a critical field of research. By temporarily masking the labile functional groups, we can create novel molecules with vastly improved stability and tailored physicochemical properties (e.g., lipophilicity) to enhance penetration through biological membranes.[1][8][9] These precursors are designed to be inert carriers that, upon reaching the target site, are converted back to the active L-ascorbic acid by endogenous enzymes.[10]

This guide provides a comprehensive overview of the core principles, synthesis strategies, and rigorous characterization methodologies required to develop and validate novel ascorbic acid precursors. We will move beyond simple protocols to explore the causal logic behind experimental choices, ensuring a deep, field-proven understanding for professionals in drug development and chemical research.

Part 1: The Strategic Synthesis of Ascorbic Acid Precursors

The primary objective in synthesizing an ascorbic acid precursor is to selectively modify one or more of its hydroxyl groups, particularly the most reactive ones at the C2, C3, and C6 positions. The choice of modification dictates the final properties of the prodrug. For instance, acylation at the C6 position with a long-chain fatty acid creates a lipophilic derivative, such as ascorbyl palmitate, which is better suited for topical delivery and incorporation into lipid-based formulations.[1][11][12]

Core Synthetic Strategies: A Comparative Analysis

The two dominant approaches to synthesizing these precursors are traditional chemical synthesis and modern enzymatic synthesis. The choice between them is a critical decision based on desired selectivity, yield, and process sustainability.

| Parameter | Chemical Synthesis (e.g., Acylation with Acid Anhydrides) | Enzymatic Synthesis (e.g., Lipase-Catalyzed Esterification) |

| Reaction Conditions | Often harsh (e.g., strong acids, high temperatures, anhydrous pyridine).[10] | Mild (e.g., moderate temperatures, neutral pH).[13] |

| Regioselectivity | May require protecting groups to achieve selectivity, adding steps. | High regioselectivity, often targeting the primary hydroxyl group (C6).[13] |

| Byproducts | Can generate corrosive or toxic byproducts. | Minimal side reactions; often generates benign byproducts like water or methanol.[13][14] |

| Environmental Impact | Relies on organic solvents and potentially hazardous reagents. | "Greener" approach, biocatalysts are biodegradable.[4] |

| Yield | Can be high, but may be reduced by multi-step processes. | Yields can be excellent, often reaching >90% with process optimization.[14][15] |

Experimental Protocol 1: Lipase-Catalyzed Synthesis of 6-O-Ascorbyl Oleate

This protocol details a green, highly selective method for creating a lipophilic ascorbic acid precursor using an immobilized lipase, a technique celebrated for its mild conditions and high efficiency.[13][14]

Rationale: We use lipase B from Candida antarctica (commonly immobilized as Novozym 435) due to its proven efficacy in catalyzing esterification in non-aqueous solvents.[14][16] A solvent like tert-butanol is chosen because it can dissolve the substrates without denaturing the enzyme. Molecular sieves are crucial; they act as a self-validating system by actively removing the water byproduct, which drives the reaction equilibrium towards the product, thereby maximizing the yield.[14]

Materials:

-

L-ascorbic acid

-

Oleic acid

-

Immobilized Lipase B from Candida antarctica (Novozym 435)

-

tert-Butanol (anhydrous)

-

Molecular Sieves (4 Å)

-

Argon or Nitrogen gas

-

Rotary evaporator, orbital shaker incubator, filtration apparatus

Procedure:

-

Substrate Solubilization: In a sealed reaction vessel, dissolve L-ascorbic acid (1 equivalent) and oleic acid (e.g., 3-9 equivalents) in anhydrous tert-butanol.[14] Gently warm the mixture (e.g., 60-70°C) in an orbital shaker until the ascorbic acid is fully dissolved.[14][16]

-

Reaction Setup: To the dissolved substrates, add Novozym 435 (typically 5-10% by weight of substrates) and activated molecular sieves (10% by weight).[14]

-

Inert Atmosphere: Purge the vessel with argon or nitrogen gas to displace oxygen, minimizing oxidative degradation of ascorbic acid.

-

Incubation: Seal the vessel and place it in an orbital shaker incubator at the desired temperature (e.g., 70°C). Allow the reaction to proceed for 1-6 hours.[14][16] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Enzyme Recovery: After the reaction, recover the immobilized enzyme by simple filtration. The enzyme can often be washed and reused, a key advantage of this method.[13]

-

Solvent Removal: Remove the molecular sieves by filtration and evaporate the tert-butanol from the filtrate using a rotary evaporator under reduced pressure.

-

Purification: The resulting crude product, a viscous oil, can be purified using column chromatography on silica gel to isolate the pure 6-O-ascorbyl oleate.

Workflow for Synthesis and Purification

Caption: General workflow for enzymatic synthesis and purification.

Part 2: Rigorous Characterization of Novel Precursors

Synthesis is only half the battle. A rigorous characterization protocol is a self-validating system that confirms the identity, purity, and functional viability of the newly synthesized precursor.

Structural and Physicochemical Elucidation

This phase confirms that you have made the correct molecule and determines its key physical properties.

| Technique | Purpose and Rationale |

| NMR Spectroscopy | (¹H and ¹³C NMR ): The gold standard for structural confirmation. It provides a detailed map of the carbon-hydrogen framework, allowing for unambiguous identification of the acylation or alkylation site (e.g., a downfield shift of the C6 protons confirms 6-O-acylation).[4][10] |

| FTIR Spectroscopy | (Fourier-Transform Infrared ): Used to identify key functional groups. The appearance of a strong carbonyl (C=O) stretch around 1745 cm⁻¹ confirms ester formation, while the broad O-H stretch of the hydroxyl groups remains.[17] |

| UV-Vis Spectroscopy | (Ultraviolet-Visible ): Confirms the integrity of the ascorbic acid ene-diol system, which typically shows a maximum absorbance (λmax) around 260 nm.[4][18] A significant shift could indicate degradation. |

| Mass Spectrometry | (MS ): Provides the exact molecular weight of the new precursor, confirming the successful conjugation of the parent molecules. |

| DSC | (Differential Scanning Calorimetry ): Determines thermal properties like melting point and decomposition temperature, which are critical indicators of the precursor's thermal stability.[17] |

| Partition Coefficient | (LogP, Octanol/Water ): Quantifies the lipophilicity of the precursor. An increased LogP value compared to ascorbic acid is a key indicator of enhanced lipid solubility, which is crucial for applications like skin penetration.[10] |

Experimental Protocol 2: Assessment of Precursor Stability

Rationale: The primary motivation for creating precursors is to enhance stability. Therefore, a well-designed stability study is the ultimate validation of the synthetic effort. This protocol uses High-Performance Liquid Chromatography (HPLC), a highly accurate and precise method for quantifying chemical compounds in a mixture.[19][20][21] We assess stability under stressed conditions (elevated temperature and different pH values) to predict shelf-life.[6][7][22]

Materials:

-

Synthesized Ascorbic Acid Precursor

-

HPLC system with a suitable column (e.g., C18) and UV detector

-

pH buffers (e.g., pH 3.0, 5.5, 7.4)

-

Constant temperature incubators or water baths (e.g., 4°C, 25°C, 40°C)

-

Volumetric flasks and appropriate mobile phase solvents

Procedure:

-

Stock Solution Preparation: Prepare an accurate stock solution of the purified precursor in a suitable solvent (e.g., methanol or mobile phase).

-

Sample Preparation: Aliquot the stock solution into separate, sealed vials containing the different pH buffers to achieve a known final concentration.

-

Incubation: Place the sets of vials into incubators set at different temperatures. Include a control set stored at a refrigeration temperature (4°C) where degradation is expected to be minimal.[7][23]

-

Time-Point Analysis: At predetermined time intervals (e.g., 0, 24h, 48h, 1 week, 4 weeks), remove one vial from each condition.

-

HPLC Quantification: Immediately analyze the sample using a validated HPLC method. The precursor is quantified by measuring its peak area against a calibration curve prepared from a standard of the pure precursor.

-

Data Analysis: Calculate the percentage of the precursor remaining at each time point relative to the initial concentration (t=0). Plot the percentage of remaining precursor versus time for each condition. This data often follows first-order kinetics, allowing for the calculation of a degradation rate constant and half-life.[6]

Logical Relationship of Characterization Techniques

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. mdpi.com [mdpi.com]

- 4. Biosynthesis of Novel Ascorbic Acid Esters and Their Encapsulation in Lignin Nanoparticles as Carriers and Stabilizing Systems [mdpi.com]

- 5. [PDF] Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology | Semantic Scholar [semanticscholar.org]

- 6. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Progress in the design of ascorbic acid derivative-mediated drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2015048121A1 - Vitamin c prodrugs and uses thereof - Google Patents [patents.google.com]

- 10. Synthesis and characterization of a series of novel monoacylated ascorbic acid derivatives, 6-O-acyl-2-O-alpha-D-glucopyranosyl-L-ascorbic acids, as skin antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. Progress in the design of ascorbic acid derivative-mediated drug delivery - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03825A [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Enzymatic synthesis of ascorbyl ester derived from linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. journaljpri.com [journaljpri.com]

- 19. Liquid chromatographic measurement of L-ascorbic acid and D-ascorbic acid in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. helixchrom.com [helixchrom.com]

- 21. researchgate.net [researchgate.net]

- 22. Stability of vitamin C (ascorbic acid) in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. [PDF] Stability Studies on Ascorbic Acid (Vitamin C) From Different Sources | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Role of Provitamin C in Regulating Collagen Biosynthesis Pathways

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Discovery of Scurvy

The critical role of L-ascorbic acid (Vitamin C) in preventing scurvy has been documented for centuries, a condition now understood as a catastrophic failure of connective tissue synthesis.[1][2] For the modern researcher, this historical context serves as a dramatic prelude to a more nuanced story. Vitamin C is not merely a passive nutrient but an active and indispensable regulator of collagen production, exerting control at multiple biochemical and genetic checkpoints. Its influence extends from the fundamental post-translational modifications required for protein stability to the very transcription of collagen genes.

This guide provides a detailed examination of the multifaceted role of ascorbic acid in the collagen biosynthesis pathway. We will dissect its core function as an enzymatic cofactor, explore its more recently understood role in gene expression, and provide robust, field-proven methodologies for quantifying its impact in an experimental setting. The objective is to equip researchers with the foundational knowledge and practical tools necessary to investigate and modulate collagen synthesis effectively.

Part 1: The Biochemical Core - Ascorbic Acid as an Essential Enzymatic Cofactor

The most well-characterized function of ascorbic acid in collagen synthesis is its role as a cofactor for a critical class of enzymes: the prolyl and lysyl hydroxylases.[3][4][5][6] These enzymes catalyze the hydroxylation of proline and lysine residues within the newly synthesized procollagen polypeptide chains, a step that is absolutely essential for the structural integrity of the final collagen molecule.

Mechanism of Prolyl and Lysyl Hydroxylation

Prolyl and lysyl hydroxylases belong to the Fe(II)- and 2-oxoglutarate (2-OG)-dependent dioxygenase superfamily.[7][8] Their catalytic cycle requires molecular oxygen (O₂), 2-oxoglutarate, and a ferrous iron (Fe²⁺) atom at the active site.[9][10] During the hydroxylation reaction, the Fe²⁺ atom is oxidized to its ferric state (Fe³⁺), rendering the enzyme inactive.[9][11]

This is the critical juncture where ascorbic acid intervenes. It acts as a reducing agent, donating an electron to reduce the Fe³⁺ back to Fe²⁺, thereby regenerating the active enzyme.[9][11][12] This allows the hydroxylase to engage in multiple rounds of catalysis. In the absence of sufficient ascorbic acid, the enzymes become locked in an inactive state, hydroxylation ceases, and collagen synthesis is profoundly impaired.[11]

The consequence of this impairment is severe. The hydroxylation of proline residues, particularly at the Y-position of the repeating Gly-X-Y amino acid sequence, is crucial for the formation and thermal stability of the collagen triple helix.[7] Without hydroxyproline, the procollagen chains cannot fold correctly into a stable helical structure at body temperature.[13] Similarly, hydroxylysine residues are vital for the subsequent steps of glycosylation and the formation of covalent intermolecular cross-links, which grant tensile strength to collagen fibrils.[1][7][14]

Caption: Enzymatic cycle of collagen hydroxylation.

Quantitative Impact on Hydroxylation

The relationship between ascorbic acid concentration and enzyme activity is dose-dependent. Studies in cultured fibroblasts have shown that optimal collagen maturation and secretion occur when specific intracellular concentrations of ascorbate are achieved, which requires active transport of the vitamin into the cell.[15][16]

| Enzyme | Substrate Residue | Product Residue | Primary Function of Hydroxylation |

| Prolyl 4-hydroxylase (P4H) | Proline (in Gly-X-Pro) | 4-Hydroxyproline | Stabilizes the collagen triple helix structure.[7] |

| Lysyl hydroxylase (LH) | Lysine | Hydroxylysine | Serves as an attachment site for carbohydrates (glycosylation) and is essential for forming stable intermolecular cross-links.[1][17][14] |

| Prolyl 3-hydroxylase (P3H) | Proline (in Gly-Pro-4Hyp) | 3-Hydroxyproline | Role is less defined but contributes to helix stability and receptor binding.[17] |

| Table 1: Key enzymes in Vitamin C-dependent collagen hydroxylation. |

Part 2: Regulation of Collagen Gene Expression

Beyond its indispensable role as a cofactor, ascorbic acid also actively promotes the synthesis of collagen at the genetic level. This function appears to be distinct from its effects on hydroxylation.[3][18] Research has demonstrated that fibroblasts cultured with ascorbic acid exhibit a significant, preferential increase in collagen synthesis—up to 8-fold—without a corresponding increase in the synthesis of other proteins.[18][19]

This stimulation is linked to a direct increase in the transcription of collagen genes, resulting in higher levels of procollagen mRNA.[3][20][21]

Putative Signaling Mechanisms

The precise mechanism by which ascorbic acid upregulates collagen gene transcription is an area of active investigation. One leading hypothesis suggests the involvement of lipid peroxidation.[22] In the presence of iron, ascorbic acid can induce a controlled level of lipid peroxidation, generating reactive aldehydes like malondialdehyde. These aldehydes may then act as signaling molecules that activate transcription factors responsible for initiating the transcription of collagen genes, such as COL1A1 and COL1A2.[22] Inhibiting this lipid peroxidation has been shown to prevent the stimulatory effect of ascorbic acid on collagen gene expression, lending support to this hypothesis.[22]

Furthermore, vitamin C may also enhance the stability of collagen mRNA, protecting it from degradation and thereby increasing the efficiency of its translation into protein.[4]

Caption: Hypothesized pathway for transcriptional regulation.

Part 3: Experimental Models and Methodologies

To rigorously study the effects of ascorbic acid on collagen biosynthesis, validated in vitro models and quantitative assays are essential. Human dermal fibroblasts are a common and relevant cell model, as they are primary producers of dermal collagen.[20][23]

Experimental Workflow for In Vitro Analysis

A typical experimental design involves culturing fibroblasts in the presence and absence of a stable Vitamin C derivative (e.g., ascorbate-2-phosphate, which is less prone to oxidation in culture media) and then quantifying collagen production at both the protein and mRNA levels.

Caption: Standard experimental workflow for analysis.

Protocol 1: Quantification of Total Collagen via Hydroxyproline Assay

This assay is considered the gold standard for total collagen quantification because hydroxyproline is an amino acid found almost exclusively in collagen.[24][25] The method measures total (intracellular, extracellular, and secreted) collagen.

Principle: Samples are hydrolyzed with strong acid at high temperature to break down proteins into free amino acids. The liberated hydroxyproline is then oxidized, and the resulting product reacts with p-dimethylaminobenzaldehyde (DMAB) to form a chromophore that can be measured spectrophotometrically at ~560 nm.[24][26]

Methodology:

-

Sample Collection: Collect cell layers by scraping them into ultrapure water. Combine with any collected culture supernatant if total secreted collagen is also to be measured.

-

Hydrolysis: Add an equal volume of concentrated Hydrochloric Acid (12 M HCl) to the sample in a pressure-tight, PTFE-lined vial.

-

Incubation: Tightly cap the vial and heat at 110-120°C for 18-24 hours to completely hydrolyze the protein.[27]

-

Neutralization/Evaporation: Cool the samples. Samples can be evaporated to dryness under vacuum or in a 60°C oven to remove the acid. Reconstitute the dried pellet in assay buffer or water.

-

Standard Curve: Prepare a standard curve using known concentrations of pure hydroxyproline (e.g., 0.2-1.0 µ g/well ).

-

Oxidation: Add Chloramine-T solution to each sample and standard, then incubate at room temperature for 20-25 minutes. This oxidizes the hydroxyproline.[24]

-

Color Development: Add DMAB reagent (Ehrlich's reagent) to each well. Incubate at 60°C for 15-20 minutes to facilitate the color reaction.[24][26]

-

Measurement: Cool the plate to room temperature and measure the absorbance at 540-560 nm using a spectrophotometric plate reader.[26][27]

-

Calculation: Determine the hydroxyproline concentration in samples from the standard curve. Convert to collagen amount by assuming hydroxyproline constitutes approximately 13.5% of the total mass of collagen.[27]

Protocol 2: Quantification of Deposited Collagen via Sirius Red Staining

This colorimetric assay is used to quantify the insoluble collagen deposited into the extracellular matrix by cultured cells.[27][28]

Principle: The Sirius Red dye specifically binds to the [Gly-X-Y]n helical structure of fibrillar collagen under acidic conditions (picric acid).[28][29] Unbound dye is washed away, and the bound dye is then eluted for quantification.

Methodology:

-

Cell Fixation: After the treatment period, remove the culture medium and gently wash the cell layer with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde for 30 minutes.[27]

-

Staining: Wash the fixed cells with distilled water. Add 0.1% Sirius Red solution in saturated picric acid and incubate for 1 hour at room temperature with gentle shaking.[27]

-

Washing: Aspirate the staining solution and wash the wells repeatedly with 0.01 M HCl to remove all unbound dye. Continue washing until the supernatant is clear.[27]

-

Elution: Add 0.1 M NaOH to each well to elute the bound dye from the collagen matrix. Incubate for 30 minutes with shaking to ensure complete solubilization.[27]

-

Measurement: Transfer the eluate to a 96-well plate and measure the absorbance at 540 nm. The absorbance is directly proportional to the amount of collagen.[27]

-

Quantification: Use a standard curve prepared with known concentrations of rat tail collagen to quantify the results.

| Assay Method | Principle | What is Measured | Advantages | Disadvantages |

| Hydroxyproline Assay | Colorimetric detection of hydroxyproline post-acid hydrolysis.[24][26] | Total collagen (intracellular, extracellular, secreted). | Highly specific for collagen; considered the "gold standard" for total quantification.[24] | Destructive; harsh chemicals; time-consuming hydrolysis step. |

| Sirius Red Staining | Specific binding of Sirius Red dye to fibrillar collagen.[27][28] | Insoluble, deposited fibrillar collagen in the ECM. | Simple, rapid, and non-destructive to the cell layer prior to elution. | Can be interfered with by other proteins in high concentrations; less specific than hydroxyproline assay.[28] |

| RT-qPCR | Reverse transcription and quantitative PCR. | Relative expression levels of collagen gene mRNA (e.g., COL1A1). | Highly sensitive; provides information on transcriptional regulation.[27] | Does not measure protein levels; requires careful primer design and normalization. |

| ELISA | Antibody-based detection. | Specific types of secreted collagen (e.g., Type I Procollagen).[27] | Highly specific for collagen subtypes; high throughput. | Measures secreted protein, not necessarily deposited matrix. |

| Table 2: Comparison of common collagen quantification assays. |

References

-

Vitamin C - Wikipedia. Wikipedia. Available at: [Link].

-

Scurvy - Wikipedia. Wikipedia. Available at: [Link].

-

Pinnell, S. R. (1985). Regulation of collagen biosynthesis by ascorbic acid: a review. Yale J Biol Med, 58(6), 553–559. Available at: [Link].

-

How Does Vitamin C Synthesize Collagen? Understanding the Connection to Skin Health. Amore Mins. Available at: [Link].

-

Deconstructing Vitamin C's Role In Collagen Production. Nutrabytes. Available at: [Link].

-

Boyera, N., Galey, I., & Bernard, B. A. (1998). Effect of vitamin C and its derivatives on collagen synthesis and cross-linking by normal human fibroblasts. International Journal of Cosmetic Science, 20(3), 151-158. Available at: [Link].

-

Chojkier, M., Spanheimer, R., & Peterkofsky, B. (1983). Specifically decreased collagen biosynthesis in scurvy dissociated from an effect on proline hydroxylation and correlated with body weight loss. In vitro studies in guinea pig calvarial bones. J Clin Invest, 72(3), 826–835. Available at: [Link].

-

How Vitamin C Boosts Collagen Production. ZO Skin Health, Inc.. Available at: [Link].

-

Peterkofsky, B. (1991). Ascorbate requirement for hydroxylation and secretion of procollagen: relationship to inhibition of collagen synthesis in scurvy. Am J Clin Nutr, 54(6 Suppl), 1135S–1140S. Available at: [Link].

-

Pullar, J. M., Carr, A. C., & Vissers, M. C. M. (2017). The Roles of Vitamin C in Skin Health. Nutrients, 9(8), 866. Available at: [Link].

-

Collagen and the importance of vitamin C. The Science Snail. Available at: [Link].

-

Tu, H., Wang, Y., Li, H., Brinckerhoff, C. E., & May, J. M. (2006). Transport and intracellular accumulation of vitamin C in endothelial cells: relevance to collagen synthesis. Arch Biochem Biophys, 455(2), 169–177. Available at: [Link].

-

Chojkier, M., Houglum, K., Solis-Herruzo, J., & Brenner, D. A. (1989). Stimulation of collagen gene expression by ascorbic acid in cultured human fibroblasts. A role for lipid peroxidation? J Biol Chem, 264(28), 16957–16962. Available at: [Link].

-

Scurvy. ScienceDaily. Available at: [Link].

-

Kipp, D. E., Grey, C. E., McElvain, M. E., Kimmel, D. B., Robinson, R. G., & Lukert, B. P. (1996). Scurvy results in decreased collagen synthesis and bone density in the guinea pig animal model. Bone, 18(3), 281–288. Available at: [Link].

-

Hsieh, I. Y., & May, J. M. (2008). Ascorbic Acid Uptake and Regulation of Type I Collagen Synthesis in Cultured Vascular Smooth Muscle Cells. J Nutr Biochem, 19(1), 27–35. Available at: [Link].

-

9.32 Enzymatic Functions. Nutrition Flexbook. Available at: [Link].

-

Hamaekers, A. E., & van der Velden, J. L. (2008). Focus on collagen: in vitro systems to study fibrogenesis and antifibrosis – state of the art. Fibrogenesis Tissue Repair, 1, 13. Available at: [Link].

-

[FREE] Hydroxylation Vitamin C (ascorbic acid) is an important cofactor for the enzymes prolyl hydroxylase and. brainly.com. Available at: [Link].

-

Methods for Measuring Type I Collagen Synthesis In Vitro. Springer Nature Experiments. Available at: [Link].

-

Techniques to Assess Collagen Synthesis, Deposition, and Cross-Linking In Vitro. Springer Nature Experiments. Available at: [Link].

-

Ascorbic Acid Uptake and Regulation of Type I Collagen Synthesis in Cultured Vascular Smooth Muscle Cells. ResearchGate. Available at: [Link].

-

Edwards, J. C., et al. (2020). A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content. Tissue Eng Part C Methods, 26(10), 540–547. Available at: [Link].

-

Oral Vitamin C - for Collagen Hydroxylation, Antioxidant Photo-protection, and Pigment Modulation in Nutricosmetic Systems. ResearchGate. Available at: [Link].

-

Prolyl and lysyl hydroxylases in collagen synthesis. OuluREPO. Available at: [Link].

-

DePhillipo, N. N., et al. (2018). Efficacy of Vitamin C Supplementation on Collagen Synthesis and Oxidative Stress After Musculoskeletal Injuries: A Systematic Review. Orthop J Sports Med, 6(10), 2325967118804544. Available at: [Link].

-

Molecular insights into prolyl and lysyl hydroxylation of fibrillar collagens in health and disease. Taylor & Francis Online. Available at: [Link].

-

Vaysse, J., & Galan, P. (1999). Ascorbic Acid and Gene Expression: Another Example of Regulation of Gene Expression by Small Molecules? J Nutr, 129(1), 37–39. Available at: [Link].

-

Mechanism of the Prolyl Hydroxylase Reaction. 1. Role of Co-substrates. ResearchGate. Available at: [Link].

-

Vitamin C formulations influenced the expression in human skin... ResearchGate. Available at: [Link].

-

Walraven, M., & Hinz, B. (2018). Collagen matrix as a tool in studying fibroblastic cell behavior. J Cell Commun Signal, 12(1), 165–179. Available at: [Link].

-

Development of a Collagen Assay and testing pro- and antifibrotic compounds on fibroblasts in vitro. Utrecht University Repository. Available at: [Link].

-

Salo, A. M., & Myllyharju, J. (2021). Prolyl and lysyl hydroxylases in collagen synthesis. Exp Dermatol, 30(1), 38–49. Available at: [Link].

-

Collagen quantification in cell cultures and tissues. Quickzyme Biosciences. Available at: [Link].

-

Murad, S., Grove, D., Lindberg, K. A., Reynolds, G., Sivarajah, A., & Pinnell, S. R. (1981). Regulation of collagen synthesis by ascorbic acid. Proc Natl Acad Sci U S A, 78(5), 2879–2882. Available at: [Link].

-

Experimental model for collagen estimation in cell culture. ResearchGate. Available at: [Link].

-

Interaction of Ascorbic Acid and Glucose on Production of Collagen and Proteoglycan by Fibroblasts. American Diabetes Association. Available at: [Link].

-

Measurement of collagen synthesis by cells grown under different mechanical stimuli. UCL Discovery. Available at: [Link].

-

Collagen scaffolds for cell & tissue culture. Viscofan Bioengineering. Available at: [Link].

-

Regulation of collagen synthesis by ascorbic acid. ResearchGate. Available at: [Link].

-

McDonough, M. A., et al. (2010). Structure and Mechanism of a Viral Collagen Prolyl Hydroxylase. Chem Biol, 17(2), 169–180. Available at: [Link].

Sources

- 1. Scurvy - Wikipedia [en.wikipedia.org]

- 2. sciencedaily.com [sciencedaily.com]

- 3. Regulation of collagen biosynthesis by ascorbic acid: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bubsnaturals.com [bubsnaturals.com]

- 5. nutrabytes.com [nutrabytes.com]